Molecular Weight Advantage of the Unsubstituted Scaffold vs. Elaborated Piperidinylquinoxaline PI3K Inhibitors
2‑(Piperidin‑4‑yl)quinoxaline possesses a molecular weight of 213.28 g/mol, which is substantially lower than the elaborated piperidinylquinoxaline PI3Kα inhibitor WR23 (MW ≈ 448 g/mol) and the 4‑carbamoylpiperidin‑1‑yl quinoxaline series (compounds 4–8; estimated MW range 350–450 g/mol) [1]. This 135–235 g/mol MW deficit provides a critical advantage in fragment‑based and lead‑optimization workflows, as the unsubstituted scaffold can accommodate substantial molecular growth during SAR exploration without exceeding drug‑likeness thresholds (e.g., MW > 500 Da) [1]. The lower starting MW directly translates to higher ligand efficiency potential: WR23 achieves a binding efficiency index (BEI = pIC₅₀ [M]/MW [kDa]) of 17.0, whereas a hypothetical fragment hit from the parent scaffold, even at modest potency, would yield a superior BEI due to the lower MW denominator [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 213.28 g/mol |
| Comparator Or Baseline | WR23 (piperidinylquinoxaline PI3Kα inhibitor): ≈448 g/mol; Compounds 4–8: ≈350–450 g/mol |
| Quantified Difference | Target compound is 135–235 g/mol lower in MW (32–52% reduction) |
| Conditions | Calculated from molecular formulas; MW of WR23 from reported structure in PMC3419191; target compound MW from ChemSrc. |
Why This Matters
Lower starting MW allows greater latitude for property‑based optimization during lead development, directly impacting procurement decisions for fragment‑screening libraries and early‑stage medicinal chemistry programs.
- [1] Wu P, Su Y, Liu X, Guan X, Hu Y. Identification of novel piperazinylquinoxaline derivatives as potent phosphoinositide 3‑kinase (PI3K) inhibitors. PLoS ONE. 2012;7(8):e43171. Table 4: BEI values; WR23 structure and MW. View Source
